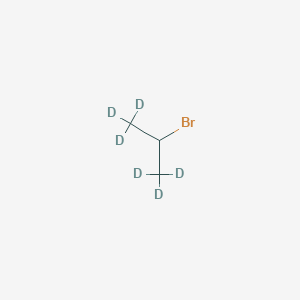

2-Bromopropane-1,1,1,3,3,3-d6

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1,1,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441641 | |

| Record name | 2-Bromopropane-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52809-76-4 | |

| Record name | 2-Bromopropane-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52809-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of 2-Bromopropane-d6 in Modern Research

An In-Depth Technical Guide to the Synthesis and Purification of 2-Bromopropane-d6

Isotopically labeled compounds are indispensable tools in the fields of drug development, mechanistic chemistry, and metabolic research. 2-Bromopropane-d6 ((CD₃)₂CHBr), a deuterated analogue of isopropyl bromide, serves as a critical building block and reagent.[1] Its primary utility lies in introducing an isopropyl-d6 group into a target molecule. This labeling provides a distinct mass shift (+6 Da) for easy detection in mass spectrometry-based analyses and serves to simplify proton NMR spectra by eliminating signals from the labeled methyl groups.[2][3] This guide offers a comprehensive exploration of the synthesis and purification of 2-Bromopropane-d6, grounded in established chemical principles and practical laboratory techniques. It is designed to provide researchers and scientists with the necessary expertise to produce this valuable reagent with high purity and yield.

Core Synthesis Strategy: Nucleophilic Substitution of Isopropanol-d6

The most direct and widely employed method for preparing 2-Bromopropane, and by extension its deuterated isotopologues, is through the nucleophilic substitution of the corresponding alcohol.[4][5] The synthesis of 2-Bromopropane-d6 begins with Isopropanol-1,1,1,3,3,3-d6 ((CD₃)₂CHOH) and utilizes a strong hydrohalic acid, namely hydrobromic acid (HBr).[6][7]

Reaction Mechanism: A Tale of SN1 and SN2 Pathways

The conversion of an alcohol to an alkyl halide via reaction with an HX acid is a classic transformation in organic chemistry.[8] The fundamental challenge is that the hydroxyl group (-OH) is a poor leaving group. The reaction's first and most critical step is the protonation of the alcohol's oxygen atom by the strong acid (HBr). This converts the hydroxyl group into a much better leaving group: a neutral water molecule (-OH₂⁺).[8][9]

For a secondary alcohol like isopropanol, the reaction can then proceed via two competing mechanisms:

-

SN2 Pathway: The bromide ion (Br⁻), a potent nucleophile, directly attacks the carbon atom bearing the protonated hydroxyl group, displacing the water molecule in a single, concerted step.[9]

-

SN1 Pathway: The protonated hydroxyl group departs as a water molecule first, forming a secondary carbocation intermediate. This carbocation is then rapidly attacked by the bromide ion to form the final product.[9]

In practice, the reaction of a secondary alcohol with HBr often involves a combination of both pathways. The use of heat and a polar, protic solvent (the aqueous acid itself) can favor the SN1 pathway, but the strong nucleophilicity of bromide allows the SN2 pathway to remain competitive.

Detailed Experimental Protocol: Synthesis

This protocol outlines a robust procedure for the synthesis of 2-Bromopropane-d6 from Isopropanol-1,1,1,3,3,3-d6.

Materials and Equipment

-

Isopropanol-1,1,1,3,3,3-d6 ((CD₃)₂CHOH)

-

Concentrated Hydrobromic Acid (HBr, 48% aqueous solution)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

-

Distillation apparatus

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1.0 equivalent of Isopropanol-1,1,1,3,3,3-d6 with 2.0-2.5 equivalents of concentrated (48%) hydrobromic acid. The use of excess acid is crucial as it serves as both the catalyst and the bromide source, driving the reaction equilibrium towards the formation of the alkyl bromide.[8]

-

Heating Under Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[6] Refluxing is essential to maintain the reaction temperature required to overcome the activation energy without losing the volatile product (boiling point ~59-60°C).[4][10][11] Allow the reaction to proceed for 2-3 hours.

-

Cooling and Phase Separation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. Transfer the biphasic mixture to a separatory funnel. The denser, lower layer will be the crude 2-Bromopropane-d6, while the upper layer is the aqueous acid. Separate and retain the organic layer.

-

Aqueous Work-up (Washing):

-

Wash the organic layer with cold water to remove the bulk of the residual hydrobromic acid.

-

Next, carefully wash the organic layer with a saturated solution of sodium bicarbonate. This step neutralizes any remaining acid. Perform this step cautiously as CO₂ gas will be evolved. Vent the separatory funnel frequently.

-

Finally, wash the organic layer with brine.[6] This helps to remove residual water from the organic phase and aids in breaking any emulsions that may have formed.

-

-

Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or calcium chloride to act as a drying agent.[6][12] Swirl the flask occasionally for 15-20 minutes. The liquid should become clear, indicating that the water has been absorbed by the drying agent.

-

Isolation of Crude Product: Carefully decant or filter the dried liquid away from the drying agent into a clean, dry round-bottom flask suitable for distillation.

Purification via Fractional Distillation

Distillation is the definitive method for purifying volatile liquid products like 2-Bromopropane-d6.[6][13] This technique separates compounds based on differences in their boiling points, effectively removing any unreacted starting material, side products, and residual solvent.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a simple or fractional distillation apparatus. Ensure all glassware is completely dry to prevent contamination of the product with water.

-

Distillation: Gently heat the flask containing the crude 2-Bromopropane-d6.

-

Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of 2-Bromopropane (literature value is 59-60 °C).[4][10] The deuterated compound's boiling point will be nearly identical. Discard any initial low-boiling forerun and cease distillation when the temperature either rises significantly or the distillation flask is nearly dry.

-

Product Storage: The purified 2-Bromopropane-d6 should be stored in a tightly sealed container at 2-8°C, preferably under an inert atmosphere, to prevent degradation.[1][14]

Data and Characterization

Proper characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| Molecular Formula | C₃HD₆Br | [2][14] |

| Molecular Weight | 129.03 g/mol | [3][14][15] |

| Appearance | Colorless Liquid | [4][16] |

| Boiling Point | ~59-60 °C (for non-deuterated) | [4][10] |

| Density | ~1.31 g/mL at 20°C (for non-deuterated) | [10] |

| ¹³C NMR (CDCl₃) | Two distinct signals are expected due to symmetry. | [17] |

| Isotopic Purity | Typically >98 atom % D | [2][3] |

Experimental Workflow Visualization

The overall process from starting material to purified product can be visualized as a linear workflow.

Caption: Workflow for the synthesis and purification of 2-Bromopropane-d6.

References

- A Researcher's Guide to Isotopic Labeling: Deuterated 2-Bromo-2-methylpropane and its Alternatives. Benchchem.

- Preparation and Purification of An Alkyl Halide. Scribd.

- AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. Unknown Source.

- 2-Bromopropane-d6. MySkinRecipes.

- Synthesize 2-bromopropane from Isopropyl alcohol. YouTube.

- 2-Bromopropane | C3H7Br | CID 6358. PubChem.

- 2-Bromopropane-d6 | CAS No. 52809-76-4. Clearsynth.

- CAS No : 52809-76-4 | Product Name : 2-Bromopropane-d6. Pharmaffiliates.

- 2-Bromopropane-1,1,1,3,3,3-d6 99 atom % D, 98% (CP). Sigma-Aldrich.

- 2-Bromopropane-d7 Aldrich CAS No.39091-63-9. Sigma-Aldrich.

- 2-BROMOPROPANE. Occupational Safety and Health Administration (OSHA).

- 2-Bromopropane (¹³C₃, 99%). Cambridge Isotope Laboratories.

- 2-Bromopropane. Wikipedia.

- Preparation of isopropyl iodide (2-iodopropane; propane, 2-iodo-; 2-propyl iodide). PrepChem.

- Sketch the NMR spectrum, including multiple patterns when they are appropriate, for CH_2CH(Br)CH_2. Study.com.

- C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry.

- 2-Bromopropane(75-26-3) 1H NMR spectrum. ChemicalBook.

- Outline the synthesis of the following alcohols from the indicated starting material Isopropyl alcohol from propane. Allen.

- 2-bromopropane (d7, 98%). Eurisotop.

- Devise a 4-step synthesis of 2-bromopropane to 1-bromopropane. brainly.com.

- A. Elimination from 2-Bromopropane. Chemistry LibreTexts.

- Method for synthesis of 2-chloropropane. Google Patents.

- Which alkane is obtained by the reduction of 2 bromopropane? Quora.

- elimination from 2-bromopropane to give propene. Chemguide.

- C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane. Doc Brown's Chemistry.

- Synthesis of 2 Chloropropane? Sciencemadness.org.

- 2-BROMOPROPANE (13C3, 99%) Safety Data Sheet. Cambridge Isotope Laboratories.

- Application Note: Synthesis of Deuterated Drug Analogues Using 3-Bromo(2H6)propan-1-ol. Benchchem.

- Reaction of Alcohols with HCl, HBr and HI Acids. Chemistry Steps.

- write a chemical reaction for action of HBR on isopropyl alcohol. Brainly.in.

- 2-Bromopropane-d6 CAS 52809-76-4. United States Biological.

- Preparation of Alkyl Halides | Alcohol Conversions, Leaving Groups & Reagents. YouTube.

- HBr Reaction. BYJU'S.

- Solved Isopropyl alcohol (i-PrOH) reacts with hydrobromic. Chegg.com.

- CHEM 222: Reaction of Alcohols with HBr. YouTube.

- 10.5 Preparing Alkyl Halides from Alcohols. OpenStax.

- 7.3: Preparation of Alkyl Halides. Chemistry LibreTexts.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Bromopropane-d6 [myskinrecipes.com]

- 3. This compound D 99atom , 98 CP 52809-76-4 [sigmaaldrich.com]

- 4. 2-Bromopropane - Wikipedia [en.wikipedia.org]

- 5. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-Bromopropane | C3H7Br | CID 6358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. prepchem.com [prepchem.com]

- 13. scribd.com [scribd.com]

- 14. clearsynth.com [clearsynth.com]

- 15. usbio.net [usbio.net]

- 16. 2-BROMOPROPANE | Occupational Safety and Health Administration [osha.gov]

- 17. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Spectroscopic Significance of Isotopic Labeling

An In-Depth Technical Guide to the NMR Spectroscopy of 2-Bromopropane and its Deuterated Analog, 2-Bromopropane-d6

In the landscape of modern chemical and pharmaceutical research, the strategic substitution of hydrogen with its heavier isotope, deuterium, represents a powerful tool. Deuterated molecules, or isotopologues, serve as indispensable probes in mechanistic studies, act as internal standards for quantitative analysis, and have gained prominence in drug development for their ability to modulate metabolic pathways through the kinetic isotope effect. 2-Bromopropane (isopropyl bromide) is a fundamental alkyl halide, and its deuterated analog, 2-bromopropane-d6 (where the six methyl protons are replaced by deuterium), provides a compelling case study for understanding the nuanced effects of isotopic labeling on nuclear magnetic resonance (NMR) spectra.

This guide offers a detailed exploration of the NMR spectroscopy of 2-bromopropane and provides a predictive analysis for 2-bromopropane-d6. We will begin by examining the standard proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-bromopropane. Subsequently, we will delve into the theoretical and practical consequences of deuterium substitution, outlining the expected changes in chemical shifts, the disappearance of proton-proton coupling, and the emergence of carbon-deuterium coupling. This analysis serves as a foundational reference for researchers utilizing deuterated compounds, providing both the theoretical underpinnings and practical guidance for spectral acquisition and interpretation.

Part 1: NMR Spectroscopic Profile of 2-Bromopropane

The NMR spectra of the non-deuterated parent compound, 2-bromopropane, provide a crucial baseline. The molecule's simple, symmetric structure gives rise to a clean and easily interpretable set of signals.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2-bromopropane is characterized by two distinct signals corresponding to the two types of protons: the six equivalent methyl (CH₃) protons and the single methine (CH) proton.

-

Methyl Protons (H₃C-): These six protons appear as a doublet. Their signal is split by the adjacent single methine proton, following the n+1 rule (1+1=2).

-

Methine Proton (-CHBr-): This single proton appears as a septet. Its signal is split by the six adjacent, equivalent methyl protons (6+1=7).

The integration of these signals will show a 6:1 ratio, corresponding to the number of protons in each environment.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of 2-bromopropane is even simpler, showing two signals for the two unique carbon environments:

-

Methyl Carbons (CH₃-): The two equivalent methyl carbons appear as a single signal.

-

Methine Carbon (-CHBr-): The carbon atom bonded to the bromine atom appears as a distinct signal, typically shifted downfield due to the electronegativity of the bromine.

Workflow for Spectral Interpretation of 2-Bromopropane

Caption: Logical workflow for interpreting the ¹H and ¹³C NMR spectra of 2-bromopropane.

Summary of Experimental NMR Data for 2-Bromopropane

| Nucleus | Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | CH₃ | ~1.7 | Doublet | ~6.8 |

| CH | ~4.3 | Septet | ~6.8 | |

| ¹³C | CH₃ | ~25 | Quartet | ~127 (¹J_CH) |

| CH | ~45 | Doublet | ~152 (¹J_CH) |

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency. Data presented is typical.

Part 2: Predicted NMR Spectroscopic Profile of 2-Bromopropane-d6

The substitution of the six methyl protons with deuterium atoms in 2-bromopropane-d6, (CD₃)₂CHBr, dramatically alters the NMR landscape. Deuterium (²H) has a nuclear spin I=1, which leads to different coupling patterns and relaxation effects compared to protons (I=1/2).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of highly pure 2-bromopropane-d6 will be dominated by a single signal for the remaining methine proton.

-

Methine Proton (-CHBr-): The signal for this proton will no longer be a septet. Instead, it will be split by the two adjacent deuterium atoms on each methyl group, though this coupling is often small and may not be resolved. More significantly, any residual, partially deuterated species (e.g., -CHD₂) would lead to a more complex multiplet. In a purely theoretical (CD₃)₂CHBr molecule, the methine proton signal would be a singlet, as long-range H-D coupling is typically not resolved in standard spectra.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides the most definitive information for 2-bromopropane-d6.

-

Deuterated Methyl Carbons (-CD₃): The signal for the two equivalent methyl carbons will be split by the three deuterium atoms attached to it. According to the rule 2nI+1, where n=3 (number of deuteriums) and I=1 (spin of deuterium), the signal will be a septet (231 + 1 = 7). The C-D one-bond coupling constant (¹J_CD) is significantly smaller than the corresponding ¹J_CH coupling, typically by a factor of ~6.5 due to the gyromagnetic ratios of the nuclei.

-

Methine Carbon (-CHBr-): The signal for the methine carbon will remain a singlet in a broadband decoupled spectrum.

-

Isotope Shift: A well-documented phenomenon is the isotope shift, where deuterium substitution causes a slight upfield shift (lower ppm value) for the directly attached carbon and sometimes for carbons two bonds away (β-isotope shift). Therefore, the -CD₃ carbon signal is expected to appear at a slightly lower chemical shift than the -CH₃ signal in the non-deuterated analog.

Predicted ²H (Deuterium) NMR Spectrum

Deuterium NMR is a specialized but powerful technique for directly observing the deuterated positions.

-

Methyl Deuterons (-CD₃): The six equivalent deuterium nuclei will give rise to a single signal in the ²H NMR spectrum. The chemical shift will be nearly identical to the proton chemical shift of the methyl group in 2-bromopropane (~1.7 ppm).

Comparative Summary: 2-Bromopropane vs. 2-Bromopropane-d6 (Predicted)

| Nucleus | Compound | Signal | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

| ¹H | 2-Bromopropane | CH₃ | ~1.7 | Doublet | J_HH ≈ 6.8 |

| CH | ~4.3 | Septet | J_HH ≈ 6.8 | ||

| 2-Bromopropane-d6 | CH | ~4.3 | Singlet | - | |

| ¹³C | 2-Bromopropane | CH₃ | ~25 | Singlet¹ | ¹J_CH ≈ 127 |

| CH | ~45 | Singlet¹ | ¹J_CH ≈ 152 | ||

| 2-Bromopropane-d6 | CD₃ | < 25 (Upfield Shift) | Septet | ¹J_CD ≈ 20 | |

| CH | ~45 | Singlet¹ | ¹J_CH ≈ 152 |

¹In standard broadband proton-decoupled spectra. Coupled spectra show multiplets as noted in the first table.

Part 3: Experimental Protocol for High-Quality NMR Data Acquisition

Acquiring high-quality NMR data for deuterated compounds, particularly ¹³C spectra, requires careful consideration of the properties of the deuterium nucleus. Deuterium's quadrupolar nature can lead to faster relaxation and potential signal broadening, necessitating optimized acquisition parameters.

Step-by-Step Protocol for ¹³C NMR of 2-Bromopropane-d6

-

Sample Preparation:

-

Dissolve ~10-50 mg of 2-bromopropane-d6 in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d6) in a standard 5 mm NMR tube. The choice of solvent should be one that does not have signals overlapping with the expected signals of the analyte.

-

Ensure the sample is homogeneous.

-

-

Instrument Setup & Locking:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the ¹³C and ¹H probes to ensure optimal signal sensitivity.

-

-

Acquisition Parameter Optimization (Rationale-Driven):

-

Technique: Use a standard pulse-acquire sequence with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

-

Relaxation Delay (d1): This is a critical parameter. The relaxation of carbon atoms bonded to deuterium can be less efficient. Start with a relaxation delay of 2-5 seconds. For quantitative results, a longer delay (5-7 times the longest T₁) is necessary. Causality: An insufficient delay will lead to saturation of the carbon signal, resulting in poor signal-to-noise and inaccurate integration.

-

Acquisition Time (aq): Set to 1-2 seconds to ensure good digital resolution.

-

Number of Scans (ns): As ¹³C is an insensitive nucleus, a sufficient number of scans is required. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

-

Spectral Width (sw): A standard carbon spectral width of ~240 ppm (e.g., 0 to 240 ppm) is sufficient for this compound.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully to ensure all peaks are in pure absorption mode.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectrum. If using CDCl₃, the solvent peak is set to 77.16 ppm.

-

Integrate the signals if quantitative analysis is required.

-

Workflow for Acquiring ¹³C NMR of Deuterated Compounds

Caption: A self-validating workflow for acquiring ¹³C NMR data of deuterated compounds.

Conclusion

The NMR analysis of 2-bromopropane-d6, when contrasted with its proteo-analog, offers a clear and instructive example of the profound effects of isotopic substitution. The absence of ¹H-¹H coupling, the emergence of ¹³C-¹H coupling, and the characteristic upfield isotope shift in the ¹³C spectrum are hallmark features that confirm successful deuteration. Understanding these principles is paramount for researchers in drug development and mechanistic chemistry, as NMR spectroscopy remains the gold standard for verifying the site and extent of isotopic labeling. The protocols and predictive data outlined in this guide provide a robust framework for the confident characterization of 2-bromopropane-d6 and other similarly deuterated small molecules.

References

-

Hansen, P. E. (1988). Isotope effects in nuclear shielding. Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-255. [Link]

Foundational Principles: Ionization and Isotopic Signatures

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromopropane-1,1,1,3,3,3-d6

This guide provides a comprehensive examination of the mass spectrometric behavior of this compound ((CD₃)₂CHBr). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal factors shaping the mass spectrum of this isotopically labeled compound. We will dissect the interplay between its core chemical structure, the distinct isotopic signature of bromine, and the mass shift introduced by deuterium labeling to build a predictive and analytical framework.

The mass spectrometric analysis of any compound is fundamentally dictated by its ionization behavior and isotopic composition. For a volatile halogenated alkane like 2-Bromopropane-d6, Electron Ionization (EI) is the most common and informative method.

1.1. The Role of Electron Ionization (EI)

EI is considered a "hard" ionization technique, employing high-energy electrons (typically 70 eV) to dislodge an electron from the analyte molecule, creating a positively charged radical cation known as the molecular ion (M⁺•)[1][2]. This process imparts significant excess energy into the ion, leading to predictable bond cleavages and extensive fragmentation[1][3]. While this results in a complex spectrum, it is incredibly valuable for structural elucidation, as the fragmentation pattern serves as a molecular fingerprint. The general order of electron loss under EI conditions is from lone pairs > π-bonded pairs > σ-bonded pairs[2]. In 2-bromopropane, the initial ionization likely involves the removal of a lone pair electron from the bromine atom.

1.2. The Unmistakable Signature of Bromine

A defining characteristic in the mass spectrum of any monobrominated compound is the presence of a distinctive "doublet" for the molecular ion and any bromine-containing fragments. This arises from the natural abundance of bromine's two stable isotopes: ⁷⁹Br (50.5%) and ⁸¹Br (49.5%)[4]. This near 1:1 ratio produces two peaks of almost equal intensity, separated by two mass-to-charge units (m/z)[5][6][7]. The presence of this M/M+2 pattern is a primary diagnostic tool for identifying a bromine-containing species.

1.3. The Impact of Deuterium Labeling

This compound is a stable isotope-labeled (SIL) compound where the six hydrogen atoms on the two methyl groups are replaced with deuterium (D)[8]. This has a direct and predictable effect on the mass spectrum:

-

Mass Shift: Each deuterium atom adds approximately 1 Da to the mass of the molecule compared to hydrogen. Therefore, the d6-labeling results in a +6 Da shift for the molecular ion and any fragment retaining the two -CD₃ groups.

-

Applications: This intentional mass shift makes the compound an excellent internal standard in quantitative analyses, a tracer in metabolic or environmental fate studies, and a tool for elucidating reaction mechanisms through kinetic isotope effect studies[9][10].

Experimental Protocol: GC-MS Analysis

For a volatile analyte like 2-Bromopropane-d6, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing both separation and structural identification. The following protocol is a self-validating system designed for robust and reproducible results.

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of 2-Bromopropane-d6.

Step-by-Step Methodology

-

Sample Preparation:

-

Causality: A volatile solvent is chosen to be compatible with GC analysis. Dichloromethane is an excellent choice for final dilution due to its volatility and ability to dissolve the analyte.

-

Protocol:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Perform a serial dilution from the stock solution into dichloromethane to create a working standard at a concentration of approximately 1-10 µg/mL.

-

Transfer the working solution to a 2 mL autosampler vial.

-

-

-

Gas Chromatography (GC) Conditions:

-

Causality: A non-polar column like an Rtx-5MS (5% diphenyl / 95% dimethyl polysiloxane) is ideal for separating alkyl halides. A temperature ramp ensures good peak shape and separation from any solvent or impurity peaks.

-

Parameters:

-

Column: Rtx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[11].

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL with a 50:1 split ratio.

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 15°C/min to 200°C.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Causality: Standard 70 eV ionization energy provides reproducible fragmentation patterns that are comparable to library spectra (like those from NIST)[2][12]. The mass range is set to capture the molecular ion and all significant fragments.

-

Parameters:

-

Ionization Mode: Electron Ionization (EI)[1].

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Dissecting the Mass Spectrum: Predictions and Analysis

The mass spectrum of 2-Bromopropane-d6 is a composite of the principles discussed above. By understanding the fragmentation of its non-deuterated analog, we can accurately predict the spectrum of the labeled compound.

3.1. The Molecular Ion (M⁺•)

For standard 2-bromopropane (C₃H₇Br), the molecular weight is ~123 g/mol [13][14]. The molecular ion peaks appear at m/z 122 ([C₃H₇⁷⁹Br]⁺•) and m/z 124 ([C₃H₇⁸¹Br]⁺•)[13].

For this compound (C₃HD₆Br), the molecular weight is ~129 g/mol [15]. The +6 Da shift moves the molecular ion doublet to:

-

m/z 128: Corresponding to [C₃HD₆⁷⁹Br]⁺•

-

m/z 130: Corresponding to [C₃HD₆⁸¹Br]⁺•

These two peaks will be observed in an approximate 1:1 intensity ratio, confirming the presence of one bromine atom in the intact molecule.

3.2. Primary Fragmentation Pathways

Energetically unstable molecular ions fragment to form more stable daughter ions[3]. The fragmentation of alkyl halides is well-characterized and dominated by two main pathways.

Fragmentation Pathway Diagram

Caption: Primary EI fragmentation pathways for 2-Bromopropane-d6.

Pathway A: Loss of a Bromine Radical (•Br) This is often the most favorable fragmentation for alkyl bromides, as it leads to the formation of a relatively stable secondary carbocation.

-

Reaction: [(CD₃)₂CHBr]⁺• → [(CD₃)₂CH]⁺ + •Br

-

Resulting Ion: The deuterated isopropyl cation.

-

Predicted m/z: The non-deuterated isopropyl cation ([CH₃CHCH₃]⁺) has an m/z of 43 and is typically the base peak (most abundant ion) in the spectrum of 2-bromopropane[13]. With the six deuterium atoms, this peak shifts to m/z 49 . This is expected to be the base peak in the spectrum of 2-Bromopropane-d6.

Pathway B: Alpha-Cleavage with Loss of a Deuterated Methyl Radical (•CD₃) Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the halogen.

-

Reaction: [(CD₃)₂CHBr]⁺• → [CD₃CHBr]⁺ + •CD₃

-

Resulting Ion: A bromine-containing C₂ fragment.

-

Predicted m/z: Since this fragment retains the bromine atom, it will appear as a 1:1 doublet.

-

For the ⁷⁹Br isotope: [CD₃CH⁷⁹Br]⁺ = (12+3) + (12+1) + 79 = 15 + 13 + 79 = m/z 107 .

-

For the ⁸¹Br isotope: [CD₃CH⁸¹Br]⁺ = 15 + 13 + 81 = m/z 109 .

-

3.3. Summary of Expected Mass Spectrum Data

| m/z (amu) | Ion Structure | Isotopic Composition | Notes |

| 130 | [C₃HD₆⁸¹Br]⁺• | Contains ⁸¹Br | Molecular Ion (M+2 peak). Paired with m/z 128 in ~1:1 ratio. |

| 128 | [C₃HD₆⁷⁹Br]⁺• | Contains ⁷⁹Br | Molecular Ion (M peak). Paired with m/z 130 in ~1:1 ratio. |

| 109 | [C₂HD₃⁸¹Br]⁺ | Contains ⁸¹Br | From loss of •CD₃. Paired with m/z 107 in ~1:1 ratio. |

| 107 | [C₂HD₃⁷⁹Br]⁺ | Contains ⁷⁹Br | From loss of •CD₃. Paired with m/z 109 in ~1:1 ratio. |

| 49 | [C₃HD₆]⁺ | No Bromine | From loss of •Br. Expected to be the base peak. |

Conclusion and Field Application

The mass spectrum of this compound is a textbook example of how fundamental principles can be used to predict and interpret complex data. The analysis hinges on recognizing three key features: the +6 Da mass shift from deuteration, the characteristic 1:1 M/M+2 doublet from bromine, and the preferential formation of a stable secondary carbocation upon fragmentation. The predicted base peak at m/z 49 (the deuterated isopropyl cation) and the molecular ion doublet at m/z 128/130 are the primary identifiers for this compound. This detailed understanding is crucial for professionals who rely on this molecule as a deuterated standard for quantitative bioanalysis or as a tracer to map metabolic and chemical pathways, where unambiguous identification is paramount.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

-

Shouakar-Stash, O., Frape, S. K., & Drimmie, R. J. (2005). Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1615-1620. Retrieved from [Link]

-

Brown, W. P. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern. Doc Brown's Chemistry. Retrieved from [Link]

-

Tsekhanskaya, Y. V., & Polyakova, A. A. (2019, October 2). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Fluorine Notes. Retrieved from [Link]

-

Crow, F. W., Bjorseth, A., Knapp, K. T., & Bennett, R. (1981). Determination of polyhalogenated hydrocarbons by glass capillary gas chromatography-negative ion chemical ionization mass spectrometry. Analytical Chemistry, 53(4), 610-613. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cambridge University Press. (n.d.). 10 Structure elucidation. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Bromopropane-d6. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopropane - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

-

Brown, W. P. (n.d.). C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Bromopropionyl bromide. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 2-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. clearsynth.com [clearsynth.com]

- 10. 2-Bromopropane-d6 [myskinrecipes.com]

- 11. notes.fluorine1.ru [notes.fluorine1.ru]

- 12. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 13. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Propane, 2-bromo- [webbook.nist.gov]

- 15. This compound | C3H7Br | CID 10558644 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role of Isotopic Labeling in Modern Analytics

An In-Depth Technical Guide to 2-Bromopropane-d6

In the landscape of quantitative analysis, particularly within pharmaceutical and metabolic research, the demand for precision and accuracy is paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that enable researchers to achieve this standard. 2-Bromopropane-d6 is a deuterated analog of 2-Bromopropane, where six hydrogen atoms have been strategically replaced with their heavier, stable isotope, deuterium. This substitution, while having a minimal effect on the chemical properties of the molecule, results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and critical applications of 2-Bromopropane-d6 for professionals in research and drug development.

Chemical Identity and Molecular Structure

2-Bromopropane-d6, also known by its systematic name 2-Bromo-1,1,1,3,3,3-hexadeuteropropane, is a saturated alkyl halide.[1][2] Its identity is defined by the following identifiers:

The core structure consists of a central carbon atom bonded to a hydrogen atom, a bromine atom, and two trideuteromethyl (-CD₃) groups. The substitution of hydrogen with deuterium is the key feature that distinguishes it from its non-deuterated counterpart, 2-Bromopropane. This isotopic labeling is fundamental to its application in quantitative analysis, as it allows the compound to be differentiated by mass while retaining nearly identical chromatographic behavior.

Caption: 2D structure of 2-Bromopropane-d6.

Physicochemical Properties: A Comparative Overview

The physical properties of 2-Bromopropane-d6 are nearly identical to those of unlabeled 2-Bromopropane, which is crucial for its role as an internal standard. This similarity ensures that both compounds exhibit analogous behavior during sample extraction, derivatization, and chromatographic separation.

| Property | 2-Bromopropane-d6 | 2-Bromopropane (unlabeled) |

| Molecular Formula | C₃HD₆Br | C₃H₇Br[6] |

| Molecular Weight | 129.03 g/mol [1] | 122.99 g/mol [6][7] |

| Appearance | Clear Colourless Oil[2] | Colorless liquid[6][7][8] |

| Boiling Point | Not specified, but expected to be very close to 59-60 °C | 59-60 °C[7][8] |

| Melting Point | Not specified, but expected to be very close to -89.0 °C | -89.0 °C[7][8] |

| Density | Not specified, but expected to be slightly higher than 1.31 g/mL | 1.31 g/mL at 20 °C[7][8] |

| Isotopic Purity | Typically ≥98 atom % D[5] | Not Applicable |

Synthesis and Isotopic Enrichment

The synthesis of 2-Bromopropane-d6 is analogous to the preparation of its non-deuterated form, which involves heating isopropanol with hydrobromic acid.[6][8] For the deuterated variant, the synthesis logically commences with a highly enriched deuterated precursor, such as isopropanol-d8.

Causality of Experimental Choice: The choice of a deuterated starting material is the most efficient method to ensure high isotopic enrichment in the final product. The quality of a SIL internal standard is directly tied to its isotopic purity. High enrichment (e.g., >98 atom % D) is critical to minimize "isotopic crosstalk," where the signal from the unlabeled analyte might be convoluted by the natural abundance isotopes of the labeled standard, and vice-versa. This ensures the analytical accuracy of the assay.

Applications in Scientific Research and Drug Development

The primary utility of 2-Bromopropane-d6 stems from its identity as a stable isotope-labeled compound.

-

Internal Standard for Mass Spectrometry: This is the most prominent application. In quantitative assays (e.g., GC-MS or LC-MS), an internal standard is added at a known concentration to every sample, standard, and quality control. Because 2-Bromopropane-d6 is chemically identical to the target analyte (2-Bromopropane), it experiences the same loss during sample preparation and the same ionization suppression or enhancement (matrix effects) in the mass spectrometer.[9] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to highly accurate and precise quantification.[9]

-

NMR Spectroscopy and Mechanistic Studies: The deuterated methyl groups enhance spectral clarity in ¹H NMR by eliminating proton interference, making it a valuable tool for mechanistic investigations.[5][10]

-

Kinetic Isotope Effect Studies: The mass difference between deuterium and hydrogen can influence reaction rates. By comparing the reaction kinetics of 2-Bromopropane-d6 to its non-deuterated counterpart, researchers can probe reaction mechanisms and identify rate-determining steps.[5][10]

Experimental Protocol: Quantification of 2-Bromopropane using GC-MS with 2-Bromopropane-d6 as an Internal Standard

This protocol describes a self-validating system for the quantification of 2-Bromopropane in a sample matrix (e.g., urine or environmental water) using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Objective: To accurately determine the concentration of 2-Bromopropane.

Workflow Diagram

Caption: Workflow for quantification using an internal standard.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 2-Bromopropane (analyte) in methanol.

-

Prepare a 1 mg/mL stock solution of 2-Bromopropane-d6 (Internal Standard, IS) in methanol.

-

-

Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Perform serial dilutions of the analyte stock solution to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations.

-

-

Sample Preparation and Extraction:

-

To 1 mL of each sample, calibrator, and QC, add a fixed amount of the IS working solution (e.g., 10 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/mL).

-

Vortex briefly. The addition of the IS at the earliest stage is crucial to account for variability in all subsequent steps.

-

Add 2 mL of a suitable extraction solvent (e.g., hexane).

-

Vortex vigorously for 2 minutes to facilitate the transfer of the analyte and IS into the organic layer.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of solvent (e.g., ethyl acetate) for injection.

-

-

GC-MS Analysis:

-

GC Column: Use a column suitable for volatile compounds (e.g., DB-1).[11]

-

Injection: Inject 1 µL of the prepared sample.

-

Oven Program: Implement a temperature gradient to separate 2-Bromopropane from other matrix components.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

-

Monitor m/z 43 (fragment ion [C₃H₇]⁺) and m/z 122/124 (molecular ions [C₃H₇⁷⁹Br]⁺/[C₃H₇⁸¹Br]⁺) for the analyte.[13]

-

Monitor m/z 49 (fragment ion [C₃D₆H]⁺) and m/z 128/130 (molecular ions [C₃HD₆⁷⁹Br]⁺/[C₃HD₆⁸¹Br]⁺) for the IS.

-

-

Causality: Using SIM mode provides high sensitivity and selectivity by monitoring only the specific mass fragments of the target compounds, reducing chemical noise.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the Response Ratio (Analyte Area / IS Area) for all samples.

-

Plot the Response Ratio of the calibration standards against their known concentrations to generate a linear regression curve.

-

Determine the concentration of the analyte in the unknown samples by interpolating their Response Ratios from the calibration curve.

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Bromopropane-d6 and its non-deuterated analog are hazardous chemicals requiring strict handling protocols.

-

Hazards: Highly flammable liquid and vapor.[14] It is a presumed human reproductive toxicant and may cause damage to organs through prolonged or repeated exposure.[14][15]

-

Handling: Use only under a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[15][16]

-

Storage: Store in a refrigerator at 2-8°C under an inert atmosphere.[3][5] Keep the container tightly closed in a dry, well-ventilated place.[16]

Conclusion

2-Bromopropane-d6 is more than just a deuterated molecule; it is a high-precision tool that empowers scientists to achieve reliable and reproducible quantitative results. Its chemical and physical similarity to its native counterpart, combined with its distinct mass, makes it an exemplary internal standard for challenging analytical applications. Understanding its properties and the rationale behind its use is fundamental for researchers aiming to uphold the highest standards of scientific integrity in drug development and beyond.

References

-

2-Bromopropane-d6. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

-

2-Bromopropane-d6. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

-

CAS No : 52809-76-4 | Product Name : 2-Bromopropane-d6. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

2-Bromopropane-1,1,1,3,3,3-d6. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

2-BROMOPROPANE. (n.d.). atamankimya.com. Retrieved January 12, 2026, from [Link]

-

The Role of 2-Bromopropane in Pharmaceutical Intermediate Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

2-Bromopropane--d6 | CAS 52809-76-4. (n.d.). Chemical-Suppliers.com. Retrieved January 12, 2026, from [Link]

-

2-Bromopropane. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

2-Bromopropane. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

2-Bromopropane. (2023). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 133. NCBI Bookshelf. Retrieved January 12, 2026, from [Link]

-

Mass spectrum of 2-bromopropane. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]

-

Devise a 4-step synthesis of 2-bromopropane to 1-bromopropane. (2023, July 1). Brainly.com. Retrieved January 12, 2026, from [Link]

-

Development of a headspace gas chromatographic test for the quantification of 1- and 2-bromopropane in human urine. (2004). CDC Stacks. Retrieved January 12, 2026, from [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]

-

Determination of 1‐bromopropane and 2‐bromopropane in urine by dynamic headspace GC/MS. (2019). Publisso. Retrieved January 12, 2026, from [Link]

-

Elimination from 2-bromopropane to give propene. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]

-

1-Bromopropane and 2-bromopropane - Determination of 1-bromopropane and 2-bromopropane in urine by dynamic headspace GC/MS. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. scbt.com [scbt.com]

- 5. 2-Bromopropane-d6 [myskinrecipes.com]

- 6. 2-Bromopropane - Wikipedia [en.wikipedia.org]

- 7. 2-Bromopropane | C3H7Br | CID 6358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. lcms.cz [lcms.cz]

- 10. 2-Bromopropane-d6 [myskinrecipes.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. 1‐Bromopropane and 2‐bromopropane – Determination of 1‐bromopropane and 2‐bromopropane in urine by dynamic headspace GC/MS. Biomonitoring Method – Translation of the German version from 2019 | Publisso [books.publisso.de]

- 13. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. This compound | C3H7Br | CID 10558644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromopropane-1,1,1,3,3,3-d6 (Isopropyl-d6 Bromide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropane-1,1,1,3,3,3-d6, also known as isopropyl-d6 bromide, is a deuterated isotopologue of 2-bromopropane. Its Chemical Abstracts Service (CAS) registry number is 52809-76-4 .[1][2] This compound is a valuable tool in a variety of scientific disciplines, particularly in organic synthesis, mechanistic studies, and pharmaceutical research. The substitution of hydrogen atoms with deuterium at the methyl positions provides a unique spectroscopic signature and can influence reaction kinetics, making it an ideal tracer for metabolic studies and for elucidating reaction mechanisms. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its practical utility for researchers in the field.

Physicochemical Properties

This compound is a colorless liquid that is structurally analogous to 2-bromopropane.[3] Its physical and chemical properties are largely similar to its non-deuterated counterpart, with slight variations due to the isotopic labeling.

| Property | Value | Source |

| CAS Number | 52809-76-4 | [1][2] |

| Molecular Formula | (CD₃)₂CHBr | [1][2] |

| Molecular Weight | 129.03 g/mol | [1][4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 59-60 °C (for 2-bromopropane) | [3][5] |

| Melting Point | -89.0 °C (for 2-bromopropane) | [3][5] |

| Density | 1.31 g/mL at 20 °C (for 2-bromopropane) | [3][5] |

| Isotopic Purity | Typically ≥99 atom % D | [2][6] |

| Chemical Purity | Typically ≥98% | [1][6] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of deuterated isopropanol (Isopropanol-d7 or -d8) with a brominating agent, most commonly hydrobromic acid or phosphorus tribromide.[7] The underlying principle is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a bromine atom.

Illustrative Synthetic Protocol: Bromination of Isopropanol-d8 with Hydrobromic Acid

This protocol is a representative method and may require optimization based on available laboratory equipment and desired scale.

Materials:

-

Isopropanol-1,1,1,3,3,3-d6 (or Isopropanol-d8)

-

Concentrated Hydrobromic Acid (48%)

-

Concentrated Sulfuric Acid

-

Anhydrous Calcium Chloride

-

Sodium Bicarbonate solution (5%)

-

Deionized Water

-

Diethyl Ether (or other suitable extraction solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to a chilled solution of Isopropanol-1,1,1,3,3,3-d6 in concentrated hydrobromic acid.

-

Reflux: Gently heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing ice-water.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Washing: Wash the combined organic layers sequentially with deionized water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying: Dry the organic layer over anhydrous calcium chloride.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by distillation to yield pure this compound.

Caption: Simplified expected ¹H NMR patterns.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, understanding the metabolic fate of a drug candidate is crucial. Deuterated compounds are frequently used as internal standards in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated standard co-elutes with the non-deuterated analyte but is distinguished by its higher mass, allowing for accurate quantification. This compound can be used to synthesize deuterated analogues of drug candidates containing an isopropyl moiety.

Illustrative Workflow: Use as an Internal Standard in a Pharmacokinetic Study

-

Synthesis: Synthesize the deuterated drug candidate using this compound.

-

Dosing: Administer the non-deuterated drug to the test subjects.

-

Sample Collection: Collect biological samples (e.g., plasma, urine) at various time points.

-

Sample Preparation: Spike a known concentration of the deuterated drug analogue (internal standard) into each biological sample.

-

LC-MS Analysis: Analyze the samples by LC-MS. The ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration of the drug in the samples.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. [4]It is classified as a reproductive toxin and may cause damage to organs through prolonged or repeated exposure. [4]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition. [8]For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and indispensable tool for researchers in organic chemistry and drug development. Its utility as a source for introducing a stable isotopic label enables detailed mechanistic investigations, simplifies spectroscopic analysis, and is critical for accurate bioanalytical quantification in DMPK studies. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory.

References

-

Amerigo Scientific. (n.d.). This compound (98% (CP)). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromopropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). 2-Bromopropane. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (No. 130). IARC. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-BROMOPROPANE. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Bromopropane-d6. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Bromopropane. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Bromopropane-d6. Retrieved from [Link]

Sources

- 1. This compound (98% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 2-Bromopropane | C3H7Br | CID 6358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C3H7Br | CID 10558644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. 2-Bromopropane - Wikipedia [en.wikipedia.org]

- 8. cdnisotopes.com [cdnisotopes.com]

Analysis of Isotopic Purity for 2-Bromopropane-d6: A Guide for the Senior Scientist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Percentage—The Imperative of Isotopic Integrity

In the landscape of modern drug development and mechanistic studies, deuterated compounds are indispensable tools. The strategic replacement of hydrogen with deuterium can profoundly alter a molecule's metabolic profile, enhancing its pharmacokinetic properties and therapeutic window.[1] 2-Bromopropane-d6 ((CD₃)₂CHBr), a key alkylating agent and synthetic building block, is frequently used to introduce deuterated isopropyl moieties.[2] However, the utility of such a reagent is not merely dependent on its chemical purity but is critically defined by its isotopic purity . Incompletely deuterated isotopologues are not just passive passengers; they are impurities that can confound metabolic tracking, dilute therapeutic effects, and introduce analytical variability.[3]

This guide moves beyond simplistic protocol recitation. It is designed to provide the practicing scientist with a deep, mechanistic understanding of how to robustly characterize the isotopic purity of 2-Bromopropane-d6. We will explore the orthogonal and complementary nature of mass spectrometry and nuclear magnetic resonance spectroscopy, focusing on the causality behind methodological choices to construct a self-validating analytical system.

The Analytical Challenge: Defining the Scope of Purity

The purity of 2-Bromopropane-d6 is a two-dimensional metric:

-

Chemical Purity: The absence of non-isomeric chemical contaminants. Common process-related impurities from the synthesis of 2-bromopropane (from 2-propanol and HBr) include residual 2-propanol and by-products like dibromopropane.[4]

-

Isotopic Purity: The degree to which all intended hydrogen atoms have been replaced by deuterium. This is often expressed as "Atom % D," which represents the isotopic enrichment at the labeled positions.[5][6] For 2-Bromopropane-d6, the target is the hexadeuterated species, but lower isotopologues (d1 through d5) represent isotopic impurities.

A comprehensive analysis must address both dimensions. Fortunately, the primary techniques discussed here—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—are exceptionally well-suited to this dual task.

Gas Chromatography-Mass Spectrometry (GC-MS): A Mass-Based Interrogation

GC-MS is the frontline tool for analyzing volatile compounds like 2-bromopropane. Its power lies in its ability to physically separate chemical impurities via chromatography before subjecting the analyte to mass-based analysis, which directly reveals the distribution of isotopologues.

The Causality of Fragmentation and Detection

Upon entering the mass spectrometer, electron ionization (EI) imparts significant energy to the molecule, causing it to ionize and fragment. For 2-bromopropane, two natural phenomena are critical to our analysis:

-

Bromine's Isotopic Signature: Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in a roughly 1:1 ratio.[7][8][9] This means any ion containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 mass-to-charge units (m/z), with nearly equal intensity. This provides an unmistakable signature for bromine-containing fragments.

-

Deuterium's Mass Shift: Each deuterium atom adds approximately 1.006 Da to the mass of the molecule compared to a hydrogen atom. For a d6 species, this results in a ~6 Da shift in the molecular ion compared to its d0 counterpart.

The molecular ion of unlabeled 2-bromopropane (C₃H₇Br) appears as a doublet at m/z 122 and 124 ([C₃H₇⁷⁹Br]⁺ and [C₃H₇⁸¹Br]⁺).[7][10] Consequently, the fully labeled 2-Bromopropane-d6 (C₃HD₆Br) will have its molecular ion doublet at m/z 128 and 130. The relative intensities of the ion doublets between m/z 122/124 and 128/130 provide a direct measure of isotopic purity.

Experimental Protocol: GC-MS Analysis

This protocol is designed as a self-validating system, incorporating checks for both chemical and isotopic purity.

Objective: To separate chemical impurities and quantify the distribution of deuterated isotopologues of 2-bromopropane.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector.

-

Mass Spectrometer (Single Quadrupole or higher) with EI source.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 2-Bromopropane-d6 at ~1 mg/mL in a high-purity solvent (e.g., ethyl acetate or hexane).

-

Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration should be determined to avoid detector saturation while ensuring adequate signal for minor isotopologues.

-

-

GC Parameters (Typical):

-

Column: A mid-polarity column, such as a VF-624ms or DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID x 1.4 µm film thickness, is ideal for separating volatile halogenated hydrocarbons.[11]

-

Injector: 250°C, Split mode (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: 40°C hold for 2 minutes, ramp to 150°C at 10°C/min, hold for 2 minutes. This program effectively separates potential volatile impurities like residual solvents or 2-propanol from the analyte peak.

-

-

MS Parameters:

-

Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Acquisition Mode: Begin with a Full Scan acquisition from m/z 35-200 to identify all chemical impurities and confirm the fragmentation pattern. For quantitative isotopic analysis, switch to Selected Ion Monitoring (SIM) .

-

SIM Justification: SIM mode dramatically increases sensitivity and duty cycle by instructing the detector to monitor only the specific m/z values of interest. This is crucial for accurately quantifying low-level isotopic impurities.

-

SIM Ions to Monitor:

-

m/z 122, 124 (d0 isotopologue)

-

m/z 123, 125 (d1 isotopologue)

-

m/z 124, 126 (d2 isotopologue)

-

m/z 125, 127 (d3 isotopologue)

-

m/z 126, 128 (d4 isotopologue)

-

m/z 127, 129 (d5 isotopologue)

-

m/z 128, 130 (d6 isotopologue)

-

-

-

Data Analysis & Calculation:

-

Integrate the peak area for each monitored ion across the 2-bromopropane chromatographic peak.

-

Sum the areas for each isotopic doublet (e.g., Area(d6) = Area(m/z 128) + Area(m/z 130)).

-

Calculate the relative abundance of each isotopologue.

-

Isotopic Purity (%d6) = [Area(d6) / (Area(d0) + Area(d1) + ... + Area(d6))] * 100

-

Data Presentation & Visualization

Table 1: Key Ions for GC-MS Analysis of 2-Bromopropane-d6 and its Isotopologues

| Isotopologue | Formula | Molecular Ion (m/z) [M]⁺ | Molecular Ion (m/z) [M+2]⁺ | Key Fragment Ion (m/z) [(CD₃)₂CH]⁺ |

|---|---|---|---|---|

| d0 | C₃H₇Br | 122 | 124 | 43 |

| d1 | C₃H₆DBr | 123 | 125 | 44 |

| d2 | C₃H₅D₂Br | 124 | 126 | 45 |

| d3 | C₃H₄D₃Br | 125 | 127 | 46 |

| d4 | C₃H₃D₄Br | 126 | 128 | 47 |

| d5 | C₃H₂D₅Br | 127 | 129 | 48 |

| d6 | C₃HD₆Br | 128 | 130 | 49 |

Note: The key fragment ion is shown for the most abundant isotopologue at each level of deuteration for simplicity.

Caption: Workflow for GC-MS isotopic purity analysis.

Quantitative NMR (qNMR) Spectroscopy: A Definitive Structural and Quantitative Tool

While GC-MS provides excellent mass-based data, NMR spectroscopy offers an orthogonal, structure-specific, and inherently quantitative assessment. The area of an NMR signal is directly proportional to the number of nuclei contributing to it, making qNMR a primary analytical method.[12][13] For 2-Bromopropane-d6, both ¹H and ²H NMR can be leveraged for a complete picture.[3][14]

The Causality of Signal Integration

-

¹H NMR: In a perfectly pure (100% d6) sample of (CD₃)₂CHBr, the only proton signal would be the methine proton (-CHBr-). Any residual protons on the methyl groups (-CD₂H) represent isotopic impurities. By integrating the signal for the methine proton (which represents one H) and comparing it to the integral of the residual methyl protons, we can determine the level of deuteration.

-

²H NMR: This technique directly observes the deuterium nuclei.[15] It is less sensitive than ¹H NMR but provides a clean spectrum, confirming that deuteration has occurred at the expected methyl positions and allowing for quantification of deuterium enrichment.[16]

Experimental Protocol: ¹H qNMR Analysis

This protocol emphasizes the critical parameters needed for accurate and reproducible quantification.

Objective: To accurately quantify the isotopic purity by measuring residual proton signals against a certified internal standard.

Instrumentation:

-

NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

-

High-precision analytical balance.

Methodology:

-

Sample & Standard Preparation (Critical Step):

-

Accurately weigh a specific amount of 2-Bromopropane-d6 (e.g., ~10-20 mg) into an NMR tube.

-

Accurately weigh and add a certified qNMR internal standard. A good standard should have sharp signals in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

-

Add a deuterated solvent with high isotopic purity (e.g., Chloroform-d, Acetone-d6) to completely dissolve both the sample and the standard.[13][17]

-

-

NMR Data Acquisition (Quantitative Conditions):

-

Lock and Shim: Lock onto the solvent's deuterium signal and perform automated or manual shimming to achieve optimal magnetic field homogeneity (sharp, symmetrical peaks).

-

Determine 90° Pulse Width: Accurately calibrate the 90° pulse width for the probe and sample.

-

Set Acquisition Parameters:

-

Pulse Angle: 30-90°. A 90° pulse gives the best signal but requires a longer relaxation delay.

-

Relaxation Delay (D1): This is the most critical parameter for quantification . The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). A D1 of 30-60 seconds is often a safe starting point for small molecules.

-

Acquisition Time (AT): ≥ 3 seconds to ensure full signal decay.

-

Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.

-

-

-

Data Processing:

-

Apply a small line-broadening factor (e.g., 0.3 Hz) if necessary.

-

Perform automated or manual phase and baseline correction. The quality of the baseline is paramount for accurate integration.

-

Carefully integrate the signals for the internal standard, the methine proton (-CHBr-), and the residual methyl protons (-CD₂H).

-

-

Calculation of Isotopic Purity (Atom % D):

-

First, use the internal standard to calculate the absolute quantity (molarity) of 2-bromopropane in the sample. The standard qNMR equation is:

-

Purity = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a)[12] (Where I=integral, N=number of protons, M=molar mass, m=mass, a=analyte, std=standard)

-

-

Next, determine the isotopic purity. The methine proton (-CHBr-) represents 1 non-deuterated site. The residual methyl protons represent the isotopic impurity at the 6 deuterated sites.

-

Let I_methine be the integral of the CH proton and I_methyl be the integral of the residual CH protons.

-

Moles of H at methine site = I_methine / 1

-

Moles of H at methyl sites = I_methyl / 1 (since the signal is from -CD₂H, it represents 1 H)

-

Total moles of H at the 6 deuterated positions = (I_methyl / I_methine) * 1

-

Atom % H at deuterated positions = [(Total moles H at methyls) / 6] * 100

-

Isotopic Purity (Atom % D) = 100 - Atom % H

-

Data Presentation & Visualization

Table 2: Expected ¹H and ²H NMR Chemical Shifts for 2-Bromopropane-d6 in CDCl₃

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |

|---|---|---|---|---|---|

| ¹H | -CH Br- | ~4.2 | Septet | ~6.5 Hz | Signal from the non-deuterated position. |

| ¹H | -CD₂H | ~1.7 | Triplet (broad) | J(H,D) ~2 Hz | Residual proton signal; indicates isotopic impurity. |

| ²H | -CD ₃ | ~1.7 | Singlet (broad) | - | Direct detection of deuterium; confirms labeling position. |

Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.

A Self-Validating System: The Power of Orthogonal Methods

True confidence in an analytical result comes from validation, and the most robust validation is achieved through the use of orthogonal methods—techniques that measure the same property based on different physical principles.[18]

-

GC-MS measures the mass-to-charge ratio, providing a direct count of molecules based on their total mass. It excels at separating chemical impurities.

-

NMR measures the magnetic resonance of nuclei in specific chemical environments. It is inherently quantitative based on nuclear count, regardless of molecular mass.

When the isotopic purity value determined by GC-MS aligns with the value calculated from qNMR, the result is considered highly trustworthy. Discrepancies between the two methods would trigger an investigation into potential issues such as unresolved chemical impurities co-eluting in GC-MS or interferences in the NMR spectrum.

Conclusion: An Integrated Approach to Purity

The determination of isotopic purity for 2-Bromopropane-d6 is not a task for a single technique. It requires a thoughtful, integrated approach that begins with the high-throughput screening and impurity identification capabilities of GC-MS and is confirmed by the definitive, quantitative power of qNMR. By understanding the causality behind each experimental parameter—from the choice of a SIM ion in mass spectrometry to the setting of a relaxation delay in NMR—the senior scientist can build a robust, self-validating system. This analytical rigor ensures that the deuterated reagents used in research and development are of the highest integrity, leading to reliable data, reproducible results, and accelerated innovation.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).

- C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern. (n.d.). Doc Brown's Advanced Organic Chemistry.

- A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.

- What is qNMR and why is it important?. (n.d.). Mestrelab Resources.

- Applications of quantitative d-nmr in analysis of deuterium enriched compounds. (n.d.). Sigma-Aldrich.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. (2023, February 10). RSC Publishing.

- Mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern. (n.d.). Doc Brown's Advanced Organic Chemistry.

- Solved 4. Mass spectrum of 2-bromopropane [(CH3)2CHBr] is as. (2019, April 29). Chegg.com.

- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022, July 5). PubMed.

- Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. (n.d.). SYNMR.

- How Is Deuterium Used In NMR?. (2025, June 13). YouTube.

- 2-Bromopropane - Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite. (n.d.). NCBI Bookshelf.

- Video: Mass Spectrometry: Alkyl Halide Fragmentation. (2024, December 5). JoVE.

- 2-Bromopropane-1,1,1,3,3,3-d6. (n.d.). LGC Standards.

- Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry.

- 2-Bromopropane-d6 | CAS No. 52809-76-4. (n.d.). Clearsynth.

- Buy Online CAS Number 52809-76-4 - TRC - 2-Bromopropane-d6. (n.d.). LGC Standards.

- This compound 99 atom % D, 98% (CP). (n.d.). Sigma-Aldrich.

- ISOAPI-D™ - Deuterated Reagents for Pharmaceuticals. (n.d.). Cambridge Isotope Laboratories.

- 2-Bromopropane-d6. (n.d.). MySkinRecipes.

- Regulatory Considerations for Deuterated Products. (n.d.). Salamandra.

- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PubMed Central.

Sources

- 1. isotope.com [isotope.com]

- 2. 2-Bromopropane-d6 [myskinrecipes.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. 2-Bromopropane - Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound D 99atom , 98 CP 52809-76-4 [sigmaaldrich.com]

- 7. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 10. Solved 4. Mass spectrum of 2-bromopropane [(CH3)2CHBr] is as | Chegg.com [chegg.com]

- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emerypharma.com [emerypharma.com]

- 13. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. m.youtube.com [m.youtube.com]

- 17. synmr.in [synmr.in]